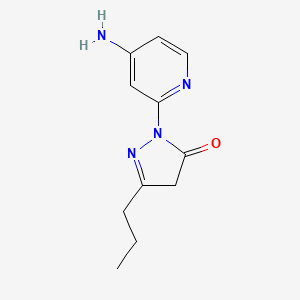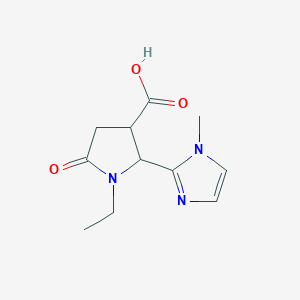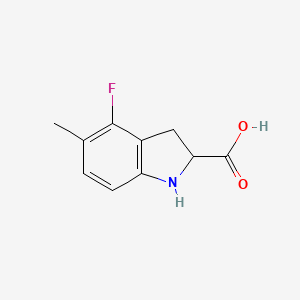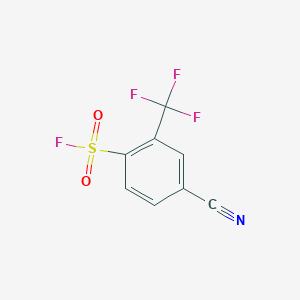![molecular formula C12H20N2O3 B13221480 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid is a synthetic organic compound with the molecular formula C12H20N2O3This compound is characterized by the presence of a cyclopentylamino group and a pent-4-enoic acid moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions may vary depending on the specific synthetic route chosen, but common methods include the use of protecting groups to ensure selective reactions and the application of catalysts to enhance reaction efficiency .
Industrial Production Methods
Industrial production of 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted analogs .
Scientific Research Applications
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Cyclohexylamino)acetamido]pent-4-enoic acid
- 2-[2-(Cyclopropylamino)acetamido]pent-4-enoic acid
- 2-[2-(Cyclobutylamino)acetamido]pent-4-enoic acid
Uniqueness
2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid is unique due to its specific structural features, such as the cyclopentylamino group and the pent-4-enoic acid moiety.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[[2-(cyclopentylamino)acetyl]amino]pent-4-enoic acid |
InChI |
InChI=1S/C12H20N2O3/c1-2-5-10(12(16)17)14-11(15)8-13-9-6-3-4-7-9/h2,9-10,13H,1,3-8H2,(H,14,15)(H,16,17) |
InChI Key |
KTLXQYGVERQUFL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)CNC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)






![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
